
5-Chloro-3,3-bis(2,2-diphenylethenyl)-1,3-dihydro-2H-indol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-3,3-bis(2,2-diphenylethenyl)-1,3-dihydro-2H-indol-2-one: is a complex organic compound with a unique structure that includes a chloro-substituted indole core and two diphenylethenyl groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3,3-bis(2,2-diphenylethenyl)-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Chlorination: The indole core is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Addition of Diphenylethenyl Groups: The final step involves the addition of diphenylethenyl groups through a Wittig reaction or a similar coupling reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce alcohols or amines.
科学研究应用
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various organic transformations.
Materials Science: It can be incorporated into polymers and other materials to improve their mechanical and thermal properties.
Biology:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Biochemical Research: It can be used as a probe or marker in biochemical assays to study enzyme activity or protein interactions.
Medicine:
Therapeutic Agents: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry:
Manufacturing: The compound can be used in the manufacturing of specialty chemicals and advanced materials, including coatings and adhesives.
作用机制
The mechanism of action of 5-Chloro-3,3-bis(2,2-diphenylethenyl)-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
- 3,3-Bis(2,2-diphenylethenyl)-5-chloro-2,3-dihydro-1H-indole-2-one
- Chloro-bis(2,2-diphenylethenyl)borane
Comparison:
- Structural Differences: While similar compounds may share the indole core and diphenylethenyl groups, variations in substituents (e.g., chloro vs. bromo) can lead to differences in reactivity and properties.
- Unique Properties: 5-Chloro-3,3-bis(2,2-diphenylethenyl)-1,3-dihydro-2H-indol-2-one is unique due to its specific chloro substitution, which can influence its chemical behavior and interactions with biological targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
923036-67-3 |
|---|---|
分子式 |
C36H26ClNO |
分子量 |
524.0 g/mol |
IUPAC 名称 |
5-chloro-3,3-bis(2,2-diphenylethenyl)-1H-indol-2-one |
InChI |
InChI=1S/C36H26ClNO/c37-30-21-22-34-33(23-30)36(35(39)38-34,24-31(26-13-5-1-6-14-26)27-15-7-2-8-16-27)25-32(28-17-9-3-10-18-28)29-19-11-4-12-20-29/h1-25H,(H,38,39) |
InChI 键 |
AWMZQANBRDCBQU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=CC2(C3=C(C=CC(=C3)Cl)NC2=O)C=C(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(4-Fluorophenyl)-2-{[(4-methoxyphenyl)methyl]amino}ethan-1-one](/img/structure/B14193908.png)


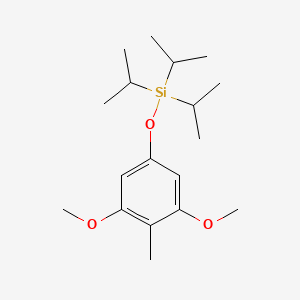

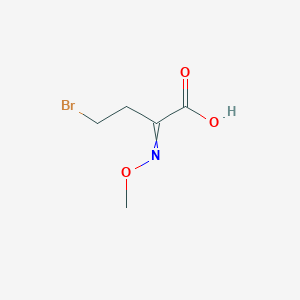

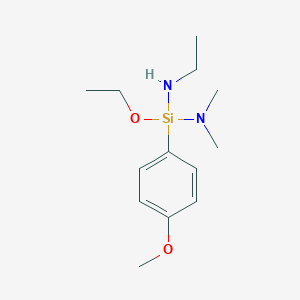
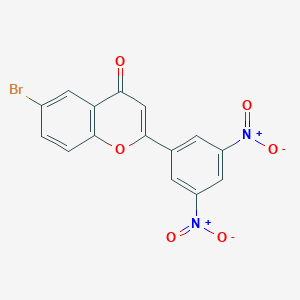
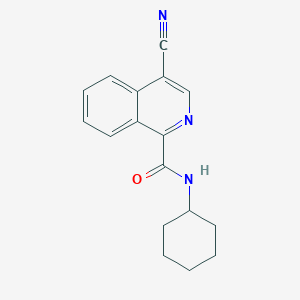

![(6R)-6-(3-Fluorophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one](/img/structure/B14193983.png)
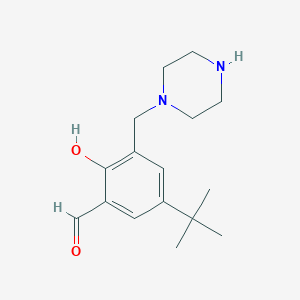
![3,3'-(Propane-1,3-diyl)bis[2-(2,4-dimethoxyphenyl)-2-methyloxetane]](/img/structure/B14193994.png)
